Glc(?1-6)Gal(?1-2b)Tagf
Description
Glc(β1-6)Gal(β1-2b)Tagf is a complex oligosaccharide characterized by its unique glycosidic linkages. The structure comprises β-D-glucose (Glc) linked to β-D-galactose (Gal) via a β1-6 bond, followed by a β1-2b linkage to a terminal Tagf residue (exact identity of Tagf requires further elucidation). This structure is hypothesized to participate in microbial cell wall biosynthesis or glycoconjugate signaling, based on analogous systems involving teichoic acids or rhamnopolysaccharides . Tagf may represent a rare sugar or a modified glycan motif, as seen in rhamnose-containing wall polysaccharides (RhaCWP) of Streptococci .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15+,16?,17?,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFEKGTMRGPLJ-RHZQJRCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Abalone Visceral Polysaccharide (AVP)
Burdock Root Polysaccharides
- Linkages : Burdock root polysaccharides contain Glc, Gal, and GlcA, with antioxidant activity inversely correlated to molecular weight. Hydroxyl radical (·OH) scavenging capacity is highest in stem-derived fractions .
- Comparison: Parameter Glc(β1-6)Gal(β1-2b)Tagf Burdock Stem Polysaccharide Main Monosaccharides Glc, Gal, Tagf Gal, Glc, Ara Key Linkages β1-6, β1-2b β1-4, β1-6 Antioxidant Activity Not reported IC₅₀ (·OH) = 0.8 mg/mL
Bacterial Rhamnopolysaccharides (RhaCWP)
- Composition: Streptococcal RhaCWP contains rhamnose (Rha), Glc, Gal, and phosphate groups .
- Functional Overlap : Both RhaCWP and Glc(β1-6)Gal(β1-2b)Tagf contribute to cell envelope integrity. However, RhaCWP is antigenically diverse, enabling Lancefield serotyping, whereas Tagf-containing structures may lack similar discriminatory motifs .
Analytical and Mechanistic Insights
- Enzymatic Synthesis: Unlike the non-processive TagF polymerase, which requires steady-state kinetics for poly(glycerol phosphate) synthesis , Glc(β1-6)Gal(β1-2b)Tagf may rely on glycosyltransferases with stricter substrate specificity.
- Structural Characterization: Methods like PMP derivatization () and HPAEC-PAD () are critical for resolving monosaccharide composition. Methylation analysis () and ESI-CID MS/MS () are preferred for linkage determination.
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